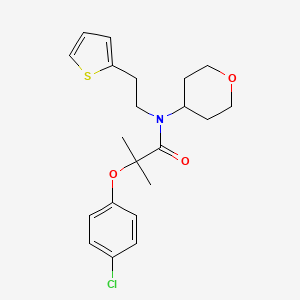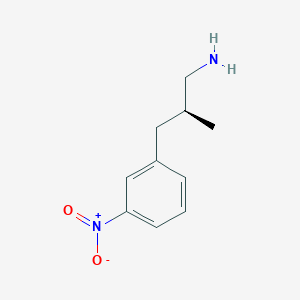
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide, also known as DMBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMBC belongs to the family of benzothiazole derivatives, which have been widely studied for their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties.
Scientific Research Applications
Antimicrobial and Antioxidant Activities
- Compounds structurally related to N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide, like N-substituted benzothiazole derivatives, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies reveal that the incorporation of heterocyclic rings enhances biological activity, showing significant promise against various microorganisms and demonstrating notable radical scavenging activities (Sindhe et al., 2016).
Corrosion Inhibition
- Benzothiazole derivatives are investigated for their efficacy as corrosion inhibitors. These studies illustrate how such compounds, through their adsorption onto surfaces, can offer significant protection against metal corrosion in acidic environments, showcasing their potential industrial applications (Hu et al., 2016).
Photovoltaic Performance Enhancement
- Research into the morphology control of polycarbazole-based bulk heterojunction solar cells highlights the potential of using benzothiazole derivatives to improve photovoltaic device performance. Modifications in solvent interactions and polymer chain conformations, facilitated by benzothiazole-containing compounds, have led to significant improvements in power conversion efficiency (Chu et al., 2011).
Biosensor Development
- Benzothiazole and related derivatives have been utilized in the development of enzyme-free hydrogen peroxide biosensors. These materials, through intrinsic redox reactions, offer rapid, selective, and sensitive detection capabilities, indicating their potential in biomedical applications and health monitoring (Hua et al., 2011).
Antibacterial Agents
- Novel synthesis methods for benzothiazole derivatives have been explored for their antibacterial properties. These compounds exhibit promising activity against various bacterial strains, suggesting their potential in developing new antimicrobial agents (Abbas et al., 2014).
properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c1-22-10-7-8-11(23-2)14-13(10)19-17(25-14)20-15(21)16-18-9-5-3-4-6-12(9)24-16/h3-8H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQCJLUTVMWHMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[d]thiazol-5-ylmethanamine](/img/structure/B2822106.png)



![2-ethyl-7-(1H-imidazol-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2822111.png)


![4-[3-(Benzenesulfonyl)propanamido]thiophene-3-carboxamide](/img/structure/B2822118.png)
![5-(4-Chlorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine](/img/structure/B2822119.png)
![7-[(2E)-but-2-en-1-yl]-8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)


